
1-(3-Cyclohexylalanyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexylalanyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a cyclohexylalanyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry due to its ability to interact with various biological targets . The cyclohexylalanyl group adds further complexity and potential for unique interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 4-chlorobutan-1-amine with a strong base to form pyrrolidine . Subsequent functionalization with cyclohexylalanyl derivatives can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods: Industrial production of pyrrolidine involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This process is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclohexylalanyl)pyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can modify the cyclohexylalanyl group, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring typically yields pyrrolidone derivatives, while reduction of the cyclohexylalanyl group can produce various reduced forms .
Scientific Research Applications
1-(3-Cyclohexylalanyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexylalanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexylalanyl group can enhance binding affinity through additional hydrophobic contacts . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexylalanyl group, widely used in medicinal chemistry.
Pyrrolidinone: An oxidized form of pyrrolidine with different chemical properties and biological activities.
Cyclohexylalanine: A compound featuring the cyclohexylalanyl group but lacking the pyrrolidine ring.
Uniqueness: 1-(3-Cyclohexylalanyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the cyclohexylalanyl group, which provides a distinct set of chemical and biological properties. This dual functionality allows for more diverse interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
177746-68-8 |
|---|---|
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclohexyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H24N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h11-12H,1-10,14H2/t12-/m0/s1 |
InChI Key |
MGRBWAQKODFLLG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N2CCCC2)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


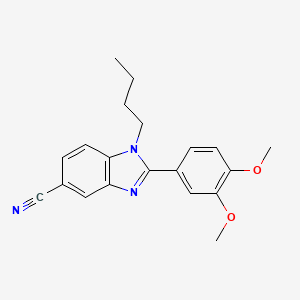
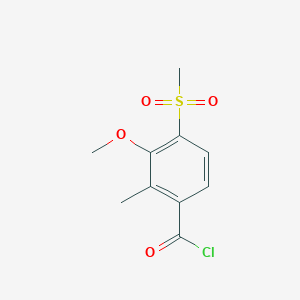
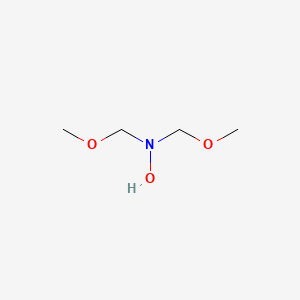
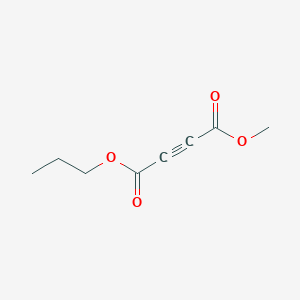

![4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde](/img/structure/B12548827.png)
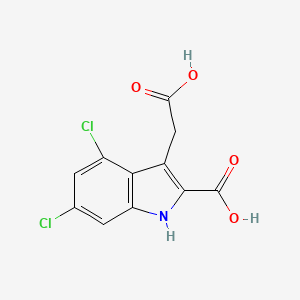
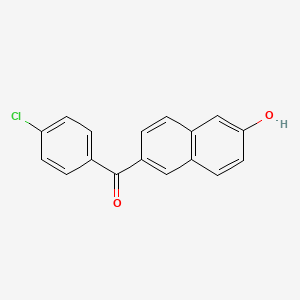
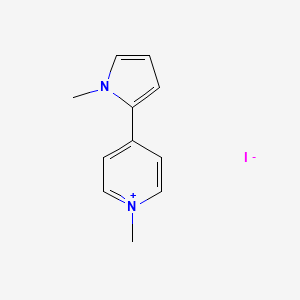
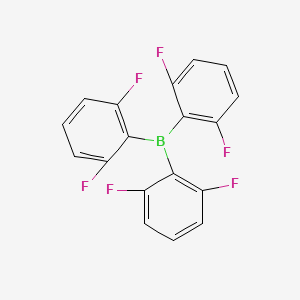
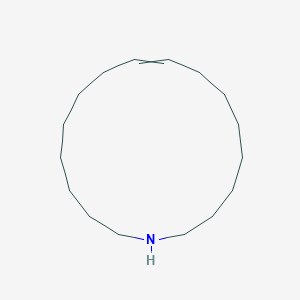
![Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-](/img/structure/B12548853.png)
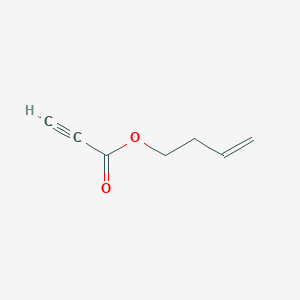
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
